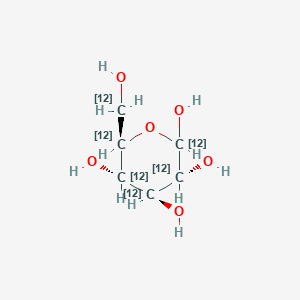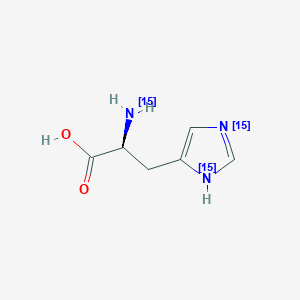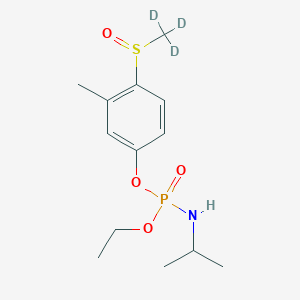
D-Glucose-12C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucosa-12C6: es una forma marcada con isótopos estables de D-glucosa, donde los seis átomos de carbono se reemplazan con el isótopo carbono-12. Este compuesto se utiliza comúnmente en diversas aplicaciones de investigación científica debido a sus propiedades únicas y su alta pureza isotópica. La D-glucosa en sí es un azúcar simple y una fuente de energía esencial para muchos organismos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de D-Glucosa-12C6 implica la síntesis de glucosa con isótopos de carbono-12. El proceso generalmente comienza con la selección de una fuente adecuada de carbono-12, seguida de una serie de reacciones químicas para incorporar el isótopo en la molécula de glucosa. Las condiciones de reacción a menudo incluyen temperaturas controladas, niveles de pH y el uso de catalizadores específicos para garantizar una alta pureza isotópica.
Métodos de producción industrial: La producción industrial de D-Glucosa-12C6 implica la síntesis a gran escala utilizando técnicas avanzadas para lograr altos rendimientos y pureza. El proceso puede incluir fermentación, síntesis química y pasos de purificación. El producto final a menudo se cristaliza y se envasa para su uso en investigación y aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones: D-Glucosa-12C6 experimenta varias reacciones químicas, que incluyen:
Oxidación: D-Glucosa-12C6 puede oxidarse para formar ácido glucónico o ácido glucurónico.
Reducción: Puede reducirse para formar sorbitol.
Sustitución: Los grupos hidroxilo en D-Glucosa-12C6 pueden sustituirse con otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Los reactivos comunes incluyen ácido nítrico y agua de bromo.
Reducción: Borohidruro de sodio o gas hidrógeno en presencia de un catalizador.
Sustitución: Anhídrido acético para la acetilación, o yoduro de metilo para la metilación.
Productos principales:
Oxidación: Ácido glucónico, ácido glucurónico.
Reducción: Sorbitol.
Sustitución: Glucosa acetilada, glucosa metilada.
Aplicaciones Científicas De Investigación
Química: D-Glucosa-12C6 se utiliza como trazador en estudios metabólicos para comprender el metabolismo de la glucosa y las vías.
Biología: Se emplea en estudios que involucran la respiración celular y la producción de energía.
Medicina: D-Glucosa-12C6 se utiliza en imágenes de diagnóstico y como patrón de referencia en varios ensayos.
Industria: Se utiliza en la producción de productos farmacéuticos y como estándar en los procesos de control de calidad.
Mecanismo De Acción
D-Glucosa-12C6 ejerce sus efectos participando en vías metabólicas similares a la glucosa regular. Se fosforila mediante hexokinasa para formar glucosa-6-fosfato, que luego ingresa a la glucólisis u otras vías metabólicas. Los átomos de carbono marcados permiten a los investigadores rastrear el destino metabólico de la glucosa en varios sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
D-Glucosa-13C6: Marcada con isótopos de carbono-13.
2-Desoxi-D-glucosa: Un análogo de la glucosa que inhibe la glucólisis.
D-Glucosa-6-fosfato: Una forma fosforilada de glucosa.
Singularidad: D-Glucosa-12C6 es única debido a su alta pureza isotópica y al uso de carbono-12, lo que la hace adecuada para aplicaciones de investigación específicas donde otros isótopos pueden no ser ideales.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
180.09 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R)-6-(hydroxy(112C)methyl)(2,3,4,5,6-12C5)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+0,2+0,3+0,4+0,5+0,6+0 |
Clave InChI |
WQZGKKKJIJFFOK-DXVIFZLFSA-N |
SMILES isomérico |
[12CH2]([12C@@H]1[12C@H]([12C@@H]([12C@H]([12CH](O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(S)-1-{(RP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12060442.png)


![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)






